2-Bromo-3-5-dinitroacetophenone
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Overview
Description
2-Bromo-3-5-dinitroacetophenone is an organic compound with the molecular formula C8H5BrN2O5. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and nitro groups. This compound is known for its applications in various chemical reactions and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-5-dinitroacetophenone can be synthesized through the bromination of 3,5-dinitroacetophenone. The reaction typically involves the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure the selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-5-dinitroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation, although this is less common due to the presence of nitro groups which are already in a high oxidation state.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted acetophenones.
Reduction: Formation of 2-bromo-3,5-diaminoacetophenone.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-3-5-dinitroacetophenone is used in several scientific research areas:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-5-dinitroacetophenone involves its interaction with nucleophiles due to the presence of the electron-withdrawing nitro groups and the bromine atom. These interactions can lead to the formation of various derivatives through substitution reactions. The compound can also interact with biological molecules, potentially affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-nitroacetophenone
- 2-Bromo-4-nitroacetophenone
- 3,5-Dinitroacetophenone
- 2-Bromo-4-methoxyacetophenone
Uniqueness
2-Bromo-3-5-dinitroacetophenone is unique due to the presence of both bromine and two nitro groups on the phenyl ring.
Properties
Molecular Formula |
C8H5BrN2O5 |
---|---|
Molecular Weight |
289.04 g/mol |
IUPAC Name |
2-bromo-1-(3,5-dinitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrN2O5/c9-4-8(12)5-1-6(10(13)14)3-7(2-5)11(15)16/h1-3H,4H2 |
InChI Key |
FFZHWJYFQXTHCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)CBr |
Origin of Product |
United States |
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